Decahydronaphthalene

Catalog No.
S525345
CAS No.
91-17-8
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decahydronaphthalene

CAS Number

91-17-8

Product Name

Decahydronaphthalene

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2

InChI Key

NNBZCPXTIHJBJL-UHFFFAOYSA-N

SMILES

C1CCC2CCCCC2C1

Solubility

6.43e-06 M
Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters.
In water, 0.889 mg/l @ 25 °C
Solubility in water at 25 °C: very poo

Synonyms

decahydronaphthalene, decalin, decalin, (cis)-isomer, decalin, (trans)-isomer, naphthalane

Canonical SMILES

C1CCC2CCCCC2C1

Description

The exact mass of the compound Decahydronaphthalene is 138.1409 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.43e-06 mvery sol in alcohol, methanol, ether, chloroform. miscible with propyl and isopropyl alcohol; miscible with most ketones and esters.in water, 0.889 mg/l @ 25 °csolubility in water at 25 °c: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of ortho-fused bicyclic hydrocarbon in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry: Decalin as a Reactant or Solvent

  • Organic synthesis: Decahydronaphthalene's cyclic structure and relatively unreactive nature make it a valuable reaction medium in organic synthesis. Researchers can use it as a solvent for various reactions without the risk of it participating in the chemistry itself ScienceDirect.
  • Hydrogenation studies: Due to the presence of two saturated rings, decalin can undergo further hydrogenation under specific conditions. This property allows researchers to study hydrogenation catalysts and reaction mechanisms Journal of Catalysis.

Material Science: Decalin as a Precursor or Additive

  • Polymeric materials: Decahydronaphthalene can be chemically modified to create monomers for the synthesis of novel polymers. These polymers can have potential applications in areas like drug delivery or electronics ACS Applied Materials & Interfaces.
  • Crystal engineering: Decalin's ability to form inclusion compounds makes it useful in crystal engineering research. By incorporating guest molecules within its structure, researchers can study crystal packing and design new materials with specific properties Chemical Society Reviews.

Environmental Science: Decalin for Biodegradation Studies

  • Bioremediation: Some studies suggest that certain microorganisms can degrade decalin. This property makes it a potential candidate for research on bioremediation of hydrocarbon-contaminated environments Journal of Hazardous Materials: .

Decahydronaphthalene, also known as decalin, is a bicyclic organic compound with the molecular formula C10H18C_{10}H_{18}. It exists in two isomeric forms: cis and trans. The trans form is more stable due to reduced steric interactions, while the cis form exhibits chirality without a chiral center, possessing a two-fold rotational symmetry axis . Decahydronaphthalene is a colorless liquid with an aromatic odor and is primarily used as an industrial solvent due to its ability to dissolve various resins and serve as a fuel additive .

  • Flammability: Decalin is a flammable liquid with a low flash point, posing a fire hazard. It can readily ignite with heat, sparks, or open flames.
  • Toxicity: Decalin is considered mildly toxic upon ingestion or inhalation. It can cause irritation to the skin, eyes, and respiratory system.
  • Reactivity: Decalin is relatively stable but can react violently with strong oxidizing agents.
, including:

  • Oxygenation: This reaction leads to the formation of tertiary hydroperoxide, which can then rearrange to produce cyclodecenone, a precursor for sebacic acid .
  • Hydrogenation of Naphthalene: Decahydronaphthalene can be synthesized from naphthalene through hydrogenation in the presence of catalysts such as copper or nickel .
  • Reactivity with Oxidizing Agents: It can oxidize readily in air, forming unstable peroxides that may lead to explosive reactions if not handled properly .

Decahydronaphthalene can be synthesized through several methods:

  • Hydrogenation of Naphthalene: This is the most common method where naphthalene is treated with hydrogen gas in the presence of a catalyst (e.g., nickel or copper) at elevated temperatures and pressures .
  • Thermal Cracking of Terpenes: Some derivatives of decahydronaphthalene can be produced from terpene-derived precursors through thermal processes .
  • Chemical Reduction: Other synthetic routes involve reduction processes that convert polycyclic aromatic hydrocarbons into saturated compounds like decahydronaphthalene.

Decahydronaphthalene has several applications across different industries:

  • Solvent: It is extensively used as a solvent for resins, paints, and coatings due to its ability to dissolve various organic compounds effectively .
  • Fuel Additive: Its properties make it suitable as an additive in fuels to improve performance and stability .
  • Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including sebacic acid and various polymers .

Studies on the interactions of decahydronaphthalene with other compounds have highlighted its potential reactivity:

  • Incompatibility with Strong Oxidizers: Decahydronaphthalene reacts poorly with strong oxidizing agents like nitric acid, leading to hazardous situations such as charring and ignition of nearby combustibles .
  • Formation of Peroxides: When exposed to air over time, decahydronaphthalene can form explosive peroxides, necessitating careful storage conditions away from light and heat sources .

Decahydronaphthalene shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
NaphthaleneC10H8C_{10}H_{8}Aromatic compound; unsaturated
CyclohexaneC6H12C_{6}H_{12}Fully saturated; simpler ring structure
1-MethylnaphthaleneC11H10C_{11}H_{10}Contains a methyl group; aromatic nature
DecahexylbenzeneC16H34C_{16}H_{34}Longer carbon chain; non-aromatic
1,2-DihydroxydecahydronaphthaleneC10H18O2C_{10}H_{18}O_2Contains hydroxyl groups; potential for different reactivity

Uniqueness of Decahydronaphthalene

Decahydronaphthalene's unique bicyclic structure allows it to act as a saturated analog of naphthalene while maintaining significant solubility properties. Its ability to undergo specific reactions like oxygenation sets it apart from similar hydrocarbons that do not possess such functional versatility. Furthermore, its applications as both a solvent and fuel additive highlight its importance in industrial chemistry compared to its unsaturated counterparts.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134°F. Less dense than water and insoluble in water. Vapors heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Clear colorless liquid
Water-white liquid

XLogP3

4.6

Exact Mass

138.1409

Boiling Point

383 °F at 760 mm Hg (USCG, 1999)
179.533333333333 °C
155.5 °C
185-195 °C

Flash Point

134 °F (USCG, 1999)
129 °F; 54 °C (Closed cup) /Trans-isomer/
136 °F; 58 °C (CLOSED CUP)
57 °C c.c.

Vapor Density

4.76 (Air= 1)
Relative vapor density (air = 1): 4.8

Density

0.89 at 68 °F (USCG, 1999)
0.8965 @ 22 °C
Relative density (water = 1): 0.87-0.90

LogP

4.6

Odor

Slight odor resembling menthol; pure decalin does not smell of naphthalene

Appearance

Solid powder

Melting Point

-44 °F (USCG, 1999)
-38.7333333333 °C
-43 °C
-40 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

88451Q4XYF

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (85.13%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (74.72%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H314 (98.14%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (39.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (85.13%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (14.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (43.49%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (41.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

A diverse group of chemicals including... decalin... cause alpha2u-globulin nephropathy or hyaline droplet nephropathy. This nephropathy occurs in male rats, is characterized by the accumulation of protein droplets in the S2 segment of the proximal tubule, and results in single-cell necrosis, the formation of granular casts at the junction of the proximal tubule and the thin loop of Henle, and cellular regeneration. Chronic exposure to these compounds results in progression of these lesions and ultimately in chronic nephropathy.
...Several strains of male rats that produce alpha2u-globulin (Fischer-344, Sprague-Dawley, Buffalo, and Norway Brown) demonstrate spontaneous renal cortical hyaline droplets which are exacerbated after exposure to decalin. In all cases, a close correlation exists between hyaline droplet formation observed histologically and alpha 2u-globulin accumulation measured biochemically. In stark contrast, the NCI-Black-Reiter strain, which does not produce measurable quantities of alpha 2u-globulin, neither forms hyaline droplets nor accumulates any filtered protein in its kidney cortex either spontaneously or after exposure to decalin. Also, female rats injected ip with male rat alpha 2u-globulin exhibit increased hyaline droplet formation and alpha 2u-globulin accumulation when treated with decalin. ...

Vapor Pressure

1.30 mmHg
2.3 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 127

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/

Other CAS

91-17-8
493-01-6
493-02-7

Associated Chemicals

Cis-Decahydronaphthalene;493-01-6
Trans-Decahydronaphthalene;493-02-7

Wikipedia

Decalin

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

HYDROGENATION OF NAPHTHALENE IN GLACIAL ACETIC ACID IN PRESENCE OF PLATINUM CATALYST @ 25 °C & 130 ATM YIELDS MIXT OF 77% CIS-DECALIN & 23% TRANS-DECALIN. HYDROGENATION OF TETRALIN UNDER SAME CONDITIONS YIELDS ALMOST ONLY CIS-DECALIN. ... HYDROGENATION OF DELTA-4A(8A)-OCTALIN IN ETHANOL IN PRESENCE OF PLATINUM YIELDS TRANS-DECALIN AS MAIN COMPONENT.
BY TREATMENT OF NAPHTHALENE IN FUSED STATE (ABOVE 100 °C) WITH HYDROGEN IN PRESENCE OF COPPER OR NICKEL CATALYST.
Decalin is produced by liquid-phase hydrogenation of naphthalene under pressure in the presence of nickel catalysts. The proportion of the two stereoisomers formed depends on the reaction conditions.

General Manufacturing Information

All other petroleum and coal products manufacturing
Petrochemical manufacturing
Plastics product manufacturing
Naphthalene, decahydro-: ACTIVE
Naphthalene, decahydro-, cis-: ACTIVE
Naphthalene, decahydro-, trans-: ACTIVE

Storage Conditions

Handle and store under Nitrogen. ...Potentially explosive peroxides can form on long time storage in contact with air. Light and heat accelerate peroxide /formation/.

Stability Shelf Life

On long exposure to air forms dangerous concentration of peroxide.

Dates

Modify: 2023-08-15
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